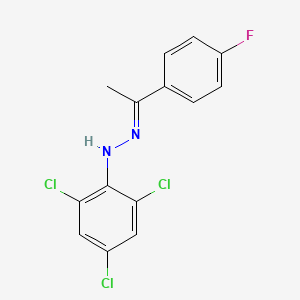

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Estrogen Receptor Modulation

Hydrazone derivatives, including those structurally related to 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, have been synthesized and evaluated for potential estrogen receptor modulation. These compounds show promise in anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities. Notably, specific hydrazone compounds demonstrated significant uterotrophic inhibition and cytotoxicity against human malignant breast cell lines, suggesting potential applications in cancer therapy (Pandey et al., 2002).

Conversion into Dichloroalkenes

Research into the conversion of arylalkylketones, including those related to 1-(4-Fluorophenyl)ethanone hydrazones, into dichloroalkenes provides insights into catalytic methods and waste disposal strategies. This study emphasizes the importance of efficient catalytic reactions in producing dichloroalkanes from carbonyl group-containing compounds, showcasing potential applications in synthetic chemistry and environmental sustainability (Nenajdenko et al., 2005).

Polymorphism in Bis-hydrazone Compounds

The study of polymorphism in bis-hydrazone compounds, which are closely related to 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, reveals significant insights into the conformational adjustments within crystal structures. These findings have implications for pharmaceutical development and materials science, particularly in understanding how polymorphism affects the physical properties and stability of chemical compounds (Dwivedi & Das, 2018).

Anti-inflammatory and Analgesic Activities

New bis-hydrazone and pyrazole derivatives, structurally related to 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds demonstrate significant anti-inflammatory effects, with some showing potent analgesic activity as well. This research highlights the therapeutic potential of hydrazone derivatives in treating inflammation and pain, with lower ulcerogenic effects compared to standard treatments (Hamdy et al., 2013).

properties

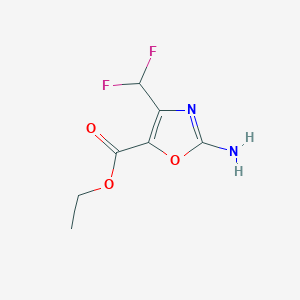

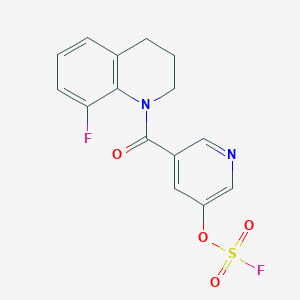

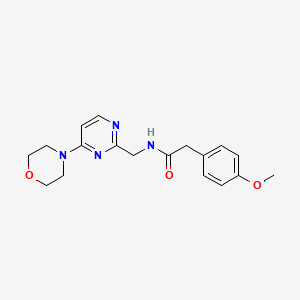

IUPAC Name |

2,4,6-trichloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3/b19-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATJVBHMLSLDJP-UFWORHAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)

![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)

![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)

![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)